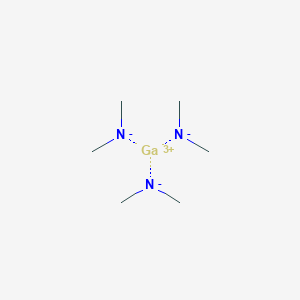

Gallium;dimethylazanide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gallium is a group IIIA metal, atomic number 31 in the periodic table of elements . It is present at a concentration of 5–15 mg/kg in the earth’s crust and is obtained as a byproduct from the extraction of aluminum and zinc ores . Gallium and its alloys have been regarded as one of the promising materials for flexible bioelectronics due to their liquid-like mechanical properties, excellent electrical property, and low toxicity .

Synthesis Analysis

The synthesis of gallium compounds often involves reactions of gallium tris(dimethylamide) with alcohols . The gallium electrowinning process is always accompanied by hydrogen evolution reaction that results in low current efficiency .Molecular Structure Analysis

The crystal structure of gallium is orthorhombic . Each atom is coordinated to seven neighbors, resulting into a highly anisotropic atomic environment .Chemical Reactions Analysis

The electrochemical behavior and electrodeposition of gallium have been studied in a non-aqueous electrolyte comprising of gallium (III) chloride and 1,2-dimethoxyethane (DME) .Physical And Chemical Properties Analysis

Gallium is silvery white and soft enough to be cut with a knife . It takes on a bluish tinge because of superficial oxidation . Unusual for its low melting point (about 30 °C [86 °F]), gallium also expands upon solidification and supercools readily, remaining a liquid at temperatures as low as 0 °C (32 °F) .科学的研究の応用

Medicine

Gallium compounds have gained importance in the fields of medicine over the past two to three decades . Radioactive gallium and stable gallium nitrate are used as diagnostic and therapeutic agents in cancer and disorders of calcium and bone metabolism .

Cancer Therapeutics

Gallium compounds have applications in pharmacology, particularly in the treatment of cancer-related hypercalcemia, non-Hodgkin’s lymphoma, breast and bladder cancer . Gallium’s ability to mimic iron disrupts the metabolism of cancer cells, inhibiting their growth .

Antimicrobial Treatments

Gallium compounds have shown antimicrobial activity, making them potential candidates for the development of new antimicrobial agents . This is particularly important given the rise of multidrug-resistant bacteria .

Electronics

The chemical properties of gallium compounds have led to their use in the electronics industry . For example, gallium arsenide is used in semiconductors .

Light Emitting Diodes (LEDs)

Gallium compounds are used in the production of light emitting diodes (LEDs) . LEDs are used in a variety of applications, from lighting to displays .

Cost Reduction in Commercial Applications

Gallium compounds are used commercially as a potential cost reducer . While the specifics of these applications are not detailed in the sources, it’s clear that the unique properties of gallium compounds make them valuable in a variety of industries .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

gallium;dimethylazanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H6N.Ga/c3*1-3-2;/h3*1-2H3;/q3*-1;+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXBTFLOBMVHAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

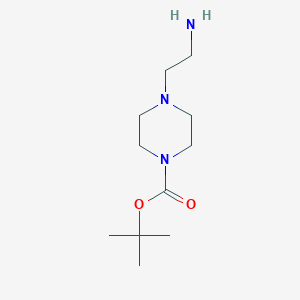

C[N-]C.C[N-]C.C[N-]C.[Ga+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18GaN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(dimethylamino)gallane dimer | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B67757.png)

![4-(Benzo[d][1,3]dioxol-5-yl)benzoic acid](/img/structure/B67764.png)